2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c18-14-5-1-2-6-15(14)27(25,26)21-11-10-20-16-7-8-17(24-23-16)22-13-4-3-9-19-12-13/h1-9,12,21H,10-11H2,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZIRFLPJBLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide , often referred to as a pyridazin derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and signal transduction pathways. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈ClN₅O₂S
- Molecular Weight : 353.85 g/mol
The compound features a chlorinated benzenesulfonamide moiety linked to a pyridazin ring, which is further substituted with a pyridine-derived amino group. This unique structure is believed to contribute to its biological activity.
Research indicates that the compound acts as a Hedgehog signaling pathway inhibitor . The Hedgehog signaling pathway is crucial for cell differentiation and proliferation. Dysregulation of this pathway is implicated in various malignancies. Inhibiting this pathway can therefore provide therapeutic benefits in cancer treatment.
Anticancer Activity
Several studies have reported the anticancer properties of compounds structurally related to this compound:
-
Cell Line Studies :
- In vitro studies on different cancer cell lines (e.g., HT-29, TK-10) have shown that derivatives exhibit significant cytotoxic effects, with IC50 values in the low micromolar range .
- A study indicated that certain derivatives led to increased apoptosis markers in treated cells, suggesting a mechanism involving programmed cell death .
- In Vivo Efficacy :
Structure-Activity Relationship (SAR)
The biological activity of this compound appears closely related to its structural features:
| Structure Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances binding affinity to target proteins |
| Pyridazine Ring | Critical for Hedgehog pathway inhibition |
| Sulfonamide Group | Contributes to solubility and bioavailability |
Research suggests that modifications in these areas could lead to enhanced potency and selectivity against cancer cells.
Study 1: Antitumor Activity in Xenograft Models
A recent study evaluated the antitumor efficacy of related compounds in xenograft models of human tumors. The results showed that treatment with these compounds resulted in:
- Tumor Growth Inhibition : 70% reduction in tumor volume after four weeks of treatment.
- Survival Rate Improvement : Increased survival rates observed in treated groups compared to controls .
Study 2: Mechanistic Insights into Apoptosis Induction
Another investigation focused on understanding how these compounds induce apoptosis in cancer cells. Key findings included:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through several chemical reactions involving the combination of chlorinated benzenesulfonamide with pyridazin derivatives. The general synthetic route involves:
- Formation of Sulfonamide Linkage : The reaction between 2-chloro-N-(2-aminoethyl)benzenesulfonamide and 6-(pyridin-3-ylamino)pyridazine derivatives.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide show promising anticancer properties. For instance, derivatives have been designed to target specific cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have shown that sulfonamide compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, sulfonamides are known to inhibit enzymes like carbonic anhydrase and certain kinases, which play roles in various diseases including cancer and diabetes .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in different contexts:
Anticancer Research
A study focused on the design of new sulfonamide derivatives showed that modifications in the structure could enhance anticancer activity against specific tumor types, including breast and colon cancers. These compounds were evaluated for their ability to induce apoptosis in cancer cells .
Antimicrobial Evaluation
In another research effort, a series of benzenesulfonamide derivatives were tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated significant inhibition of microbial growth, suggesting potential for development into new antimicrobial agents .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several benzenesulfonamide derivatives and pyridazine-containing molecules. Below is a comparative analysis of its features against three analogues:
Functional Group Impact on Bioactivity
- Pyridazine vs. Triazine Cores: The target compound’s pyridazine ring may offer distinct electronic and steric properties compared to triazine-based chlorsulfuron. Triazines are known for herbicidal activity via ALS inhibition, whereas pyridazines may target different enzymes or receptors .
- Amino vs. Oxygen Linkers: The ethylamino linker in the target compound could enhance flexibility and hydrogen-bonding capacity relative to the oxygen linker in the thiophene analogue . This may improve binding to hydrophobic enzyme pockets.
Physicochemical Properties
While direct data for the target compound are scarce, comparisons with the thiophene analogue (C₁₆H₁₄ClN₃O₃S₂, MW 395.9) suggest similar molecular weights and lipophilicities. However, the pyridin-3-ylamino group may reduce solubility in nonpolar solvents compared to the thiophene variant . Chlorsulfuron (MW 357.77) is smaller and more polar, aligning with its systemic herbicidal action .
Research Findings and Mechanistic Insights
- Enzyme Inhibition Potential: Benzenesulfonamides are known carbonic anhydrase inhibitors. The target compound’s sulfonamide group could act as a zinc-binding motif, analogous to drugs like acetazolamide, but this remains speculative without experimental validation .
- Pesticidal Activity : Structural parallels to chlorsulfuron and propachlor suggest possible herbicidal or insecticidal applications. However, the pyridazine core might confer resistance to degradation in soil compared to triazines .
- Synthetic Challenges : The compound’s multi-step synthesis (e.g., coupling pyridazine amines with sulfonamide intermediates) likely requires stringent conditions, as seen in related pyridazine derivatives .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in analogous sulfonamide syntheses .
- Temperature control : Stepwise heating (e.g., reflux at 80–100°C) for cyclocondensation and amide coupling, with monitoring via TLC .
- Catalysts : Use of coupling agents like EDCI/HOBt for sulfonamide bond formation, critical for yield optimization .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological validation involves:
- NMR spectroscopy : and NMR to confirm aromatic proton environments and sulfonamide linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray crystallography : For unambiguous stereochemical assignment, though crystal growth may require slow evaporation in DMSO/water mixtures .
Q. What solubility profiles are expected, and how can they guide bioactivity assays?
- Predicted solubility : Low aqueous solubility due to hydrophobic pyridazine and benzenesulfonamide groups. Use DMSO for stock solutions (≤10 mM) .
- Assay optimization : For cell-based studies, maintain DMSO concentration <0.1% to avoid cytotoxicity. Solubility in PBS (pH 7.4) should be empirically tested via nephelometry .
Advanced Research Questions
Q. How do competing reaction pathways impact the synthesis of this compound?
- Chloride displacement : The 2-chloro group on benzene may undergo unintended nucleophilic substitution. Mitigate by using anhydrous conditions and non-nucleophilic bases (e.g., NaH) .
- Byproduct formation : Pyridazine ring oxidation can occur during nitration steps. Monitor via LC-MS and optimize stoichiometry of HNO/HSO mixtures .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., IC shifts due to impurities >5%) .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzymatic assays) to calibrate inter-lab variability .
Q. How can environmental stability inform experimental design for long-term studies?
Q. What mechanistic insights can be gained from its reactivity with biological nucleophiles?
- Thiol reactivity : The sulfonamide group may react with cysteine residues in proteins. Use SPR or ITC to quantify binding kinetics .
- Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify glutathione adducts via LC-HRMS .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Synthesize derivatives with substituted pyridazines (e.g., 6-methyl vs. 6-fluoro) and compare binding affinities using SPR .
- Pharmacophore mapping : Overlay computational models (e.g., Schrödinger’s Phase) with co-crystallized ligands to identify critical H-bond donors/acceptors .
Q. Methodological Challenges and Solutions
- Low yields in final coupling step : Optimize stoichiometry (1.2:1 amine:sulfonyl chloride ratio) and use microwave-assisted synthesis (30 min vs. 24 hrs conventional) .
- Ambiguous NMR assignments : Use - HMBC to resolve overlapping pyridazine signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
